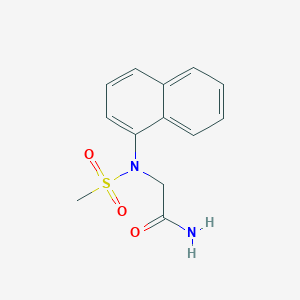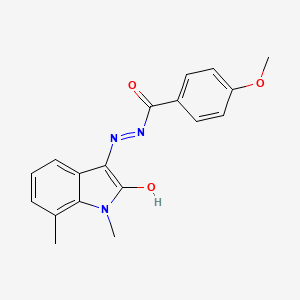![molecular formula C18H20N2O3 B5772525 N-(3-{[2-(2-methylphenoxy)acetyl]amino}phenyl)propanamide](/img/structure/B5772525.png)
N-(3-{[2-(2-methylphenoxy)acetyl]amino}phenyl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-{[2-(2-methylphenoxy)acetyl]amino}phenyl)propanamide, also known as MPAPA, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. MPAPA is a derivative of the drug modafinil, which is used to treat sleep disorders such as narcolepsy. However, MPAPA has been found to have unique properties that make it a promising tool for scientific research.
作用機序
N-(3-{[2-(2-methylphenoxy)acetyl]amino}phenyl)propanamide works by inhibiting the reuptake of dopamine and norepinephrine in the brain. This leads to increased levels of these neurotransmitters, which can have a variety of effects on behavior and cognition. N-(3-{[2-(2-methylphenoxy)acetyl]amino}phenyl)propanamide has also been shown to modulate the activity of glutamate receptors, which may contribute to its effects on drug addiction.
Biochemical and Physiological Effects
N-(3-{[2-(2-methylphenoxy)acetyl]amino}phenyl)propanamide has been shown to have a variety of effects on the body and brain. In addition to increasing dopamine and norepinephrine levels, it has been found to increase wakefulness and reduce fatigue. It has also been shown to have antioxidant properties, which may contribute to its neuroprotective effects.
実験室実験の利点と制限
One advantage of using N-(3-{[2-(2-methylphenoxy)acetyl]amino}phenyl)propanamide in scientific research is its specificity for dopamine and norepinephrine reuptake inhibition. This makes it a useful tool for studying the effects of these neurotransmitters on behavior and cognition. However, one limitation is that N-(3-{[2-(2-methylphenoxy)acetyl]amino}phenyl)propanamide has not been extensively studied in humans, so its effects may not necessarily translate to humans.
将来の方向性
There are several potential future directions for research on N-(3-{[2-(2-methylphenoxy)acetyl]amino}phenyl)propanamide. One area of interest is in the development of new treatments for drug addiction. N-(3-{[2-(2-methylphenoxy)acetyl]amino}phenyl)propanamide's ability to reduce the rewarding effects of drugs suggests that it may be a useful tool for developing new treatments for addiction.
Another potential future direction is in the study of the effects of N-(3-{[2-(2-methylphenoxy)acetyl]amino}phenyl)propanamide on cognition and behavior. Its ability to increase dopamine and norepinephrine levels suggests that it may have cognitive enhancing effects, which could be studied further.
Overall, N-(3-{[2-(2-methylphenoxy)acetyl]amino}phenyl)propanamide is a promising tool for scientific research due to its unique properties and potential applications in a variety of fields. Further research is needed to fully understand its effects and potential uses.
合成法
N-(3-{[2-(2-methylphenoxy)acetyl]amino}phenyl)propanamide can be synthesized through a multi-step process starting with the reaction of 2-(2-methylphenoxy)acetic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with 3-nitroaniline to form the nitroamide intermediate. Reduction of the nitro group using palladium on carbon and hydrogen gas yields the amine intermediate, which is then acylated with propanoyl chloride to form N-(3-{[2-(2-methylphenoxy)acetyl]amino}phenyl)propanamide.
科学的研究の応用
N-(3-{[2-(2-methylphenoxy)acetyl]amino}phenyl)propanamide has been studied for its potential applications in a variety of scientific fields. One area of interest is in neuroscience research, where N-(3-{[2-(2-methylphenoxy)acetyl]amino}phenyl)propanamide has been shown to increase dopamine and norepinephrine levels in the brain. This makes it a potential tool for studying the effects of these neurotransmitters on behavior and cognition.
Another area of research where N-(3-{[2-(2-methylphenoxy)acetyl]amino}phenyl)propanamide has shown promise is in the study of drug addiction. N-(3-{[2-(2-methylphenoxy)acetyl]amino}phenyl)propanamide has been found to reduce the rewarding effects of drugs such as cocaine and amphetamine in animal models. This suggests that N-(3-{[2-(2-methylphenoxy)acetyl]amino}phenyl)propanamide may be a useful tool for studying the underlying mechanisms of drug addiction and developing new treatments.
特性
IUPAC Name |
N-[3-[[2-(2-methylphenoxy)acetyl]amino]phenyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O3/c1-3-17(21)19-14-8-6-9-15(11-14)20-18(22)12-23-16-10-5-4-7-13(16)2/h4-11H,3,12H2,1-2H3,(H,19,21)(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPMUADLFUOWTDZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC(=CC=C1)NC(=O)COC2=CC=CC=C2C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-methyl-N'-{[(1-naphthyloxy)acetyl]oxy}benzenecarboximidamide](/img/structure/B5772460.png)

![2-phenyl-N-(1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)acetamide](/img/structure/B5772466.png)
![ethyl 2-[2-(dimethylamino)vinyl]-5-hydroxy-1-benzofuran-3-carboxylate](/img/structure/B5772473.png)
![4-[allyl(methylsulfonyl)amino]-N-methylbenzamide](/img/structure/B5772481.png)
![{3-chloro-5-ethoxy-4-[(4-nitrobenzyl)oxy]phenyl}methanol](/img/structure/B5772489.png)
![4-bromo-2-[(4-ethyl-1-piperazinyl)methyl]phenol](/img/structure/B5772501.png)

![4,5-dimethyl-2-[(3-nitrobenzoyl)amino]-3-thiophenecarboxamide](/img/structure/B5772530.png)
![4-[(3-chloro-4-fluoro-1-benzothien-2-yl)carbonyl]morpholine](/img/structure/B5772532.png)

![N'-{[(3-methoxyphenoxy)acetyl]oxy}-3-methylbenzenecarboximidamide](/img/structure/B5772542.png)
